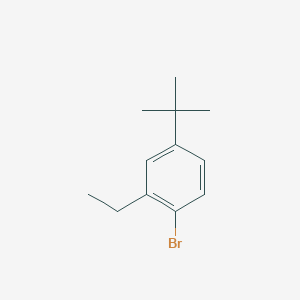

1-Bromo-4-tert-butyl-2-ethylbenzene

Description

Molecular Geometry and Bonding Analysis

The molecular architecture of 1-Bromo-4-tert-butyl-2-ethylbenzene reflects a complex three-dimensional arrangement where substituent positioning significantly influences overall molecular geometry. The compound features a benzene ring as the central scaffold, with bromine occupying position 1, an ethyl group at position 2, and a tert-butyl group at position 4. This substitution pattern creates a 1,2,4-trisubstituted benzene system that deviates from perfect planarity due to steric interactions between adjacent substituents.

The carbon-bromine bond length in this system approximates 190 pm, consistent with typical aromatic C-Br bond distances observed in substituted benzenes. The bromine atom, being significantly larger than hydrogen, introduces both electronic and steric perturbations to the aromatic system. The C-Br bond exhibits partial ionic character due to the significant electronegativity difference between carbon and bromine, contributing to the compound's reactivity profile in nucleophilic substitution reactions.

The tert-butyl substituent at position 4 represents the most sterically demanding group in the molecule, with its tetrahedral carbon center bearing three methyl groups. This bulky substituent adopts a conformation that minimizes steric clashes with the aromatic ring and adjacent substituents. The C-C bond connecting the tert-butyl group to the benzene ring measures approximately 154 pm, typical for sp³-sp² carbon-carbon bonds. The ethyl group at position 2, while less bulky than tert-butyl, still contributes to the overall steric environment and influences the compound's conformational preferences.

The aromatic ring itself maintains its characteristic delocalized π-electron system, though substituent effects cause subtle variations in bond lengths and electron density distribution. The C=C bond lengths within the benzene ring range between 138-140 pm, reflecting the aromatic character while showing minor perturbations due to substituent electronic effects. These structural parameters collectively define the compound's three-dimensional architecture and establish the foundation for understanding its chemical behavior.

Stereoelectronic Effects of Substituent Groups

The electronic landscape of 1-Bromo-4-tert-butyl-2-ethylbenzene emerges from the combined influence of three distinct substituent groups, each contributing unique electronic characteristics to the aromatic system. The bromine substituent serves as an electron-withdrawing group through inductive effects while simultaneously acting as an electron-donating group through resonance effects. This dual nature creates a complex electronic environment where the net effect depends on the specific reaction conditions and molecular interactions involved.

According to established Hammett parameters, the bromine substituent exhibits σmeta = 0.39 and σpara = 0.23, indicating moderate electron-withdrawing capability that varies with position relative to other substituents. The inductive effect of bromine (σ_I = 0.50) dominates in most chemical transformations, making the aromatic ring more susceptible to nucleophilic attack while reducing its reactivity toward electrophilic substitution. This electronic modulation becomes particularly significant in synthetic applications where selective functionalization is desired.

The tert-butyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, with Hammett parameters of σmeta = -0.10 and σpara = -0.20. This electron-releasing character partially counteracts the electron-withdrawing nature of bromine, creating a balanced electronic environment within the aromatic ring. The bulky nature of tert-butyl also introduces significant steric effects that influence reaction selectivity and molecular recognition processes.

The ethyl substituent, while less electronically influential than bromine or tert-butyl, contributes modest electron-donating character with σmeta = -0.07 and σpara = -0.15. The proximity of ethyl to bromine in the 1,2-relationship creates interesting stereoelectronic interactions that can influence conformational preferences and reactivity patterns. These cumulative electronic effects establish a unique reactivity profile that distinguishes this compound from simpler mono- or di-substituted benzene derivatives.

Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment of 1-Bromo-4-tert-butyl-2-ethylbenzene. The aromatic protons exhibit chemical shifts in the range of 7.0-7.5 ppm, with specific values influenced by the electronic effects of nearby substituents. The tert-butyl protons appear as a characteristic singlet around 1.3 ppm, while ethyl protons show the expected triplet-quartet pattern in the aliphatic region. These spectroscopic signatures serve as valuable fingerprints for structural identification and purity assessment.

Comparative Analysis with Related Brominated Aryl Compounds

A systematic comparison of 1-Bromo-4-tert-butyl-2-ethylbenzene with structurally related compounds reveals important structure-activity relationships and provides insights into the specific contributions of each substituent group. The comparison encompasses several key compounds including 1-Bromo-4-tert-butylbenzene, 2-Bromo-1-tert-butyl-4-ethylbenzene, and other brominated aromatic systems that share common structural features.

1-Bromo-4-tert-butylbenzene, with molecular formula C₁₀H₁₃Br and molecular weight 213.11 g/mol, represents the parent compound lacking the ethyl substituent. This simpler analog exhibits a melting point of 13-16°C and a boiling point of 80-81°C at 2 mmHg, providing baseline physical properties for comparison. The absence of the ethyl group results in reduced steric crowding and simplified electronic effects, making it more reactive in certain substitution reactions while less selective in others.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Properties |

|---|---|---|---|---|

| 1-Bromo-4-tert-butyl-2-ethylbenzene | C₁₂H₁₇Br | 241.17 | 1,2,4-trisubstituted | Target compound with complex sterics |

| 1-Bromo-4-tert-butylbenzene | C₁₀H₁₃Br | 213.11 | 1,4-disubstituted | Simpler analog, mp 13-16°C |

| 2-Bromo-1-tert-butyl-4-ethylbenzene | C₁₂H₁₇Br | 241.17 | Isomeric arrangement | Positional isomer with different reactivity |

| 1-Bromo-4-tert-butyl-2-iodo-benzene | C₁₀H₁₂BrI | 339.01 | Dihalogenated system | Enhanced electrophilic character |

The positional isomer 2-Bromo-1-tert-butyl-4-ethylbenzene demonstrates how substituent arrangement dramatically affects molecular properties. Despite sharing the same molecular formula and weight (C₁₂H₁₇Br, 241.17 g/mol), this isomer exhibits different reactivity patterns due to altered steric and electronic environments. The repositioning of substituents changes the symmetry of the molecule and creates different pathways for chemical transformations.

Comparative analysis of halogenated derivatives, such as 1-Bromo-4-tert-butyl-2-iodo-benzene, illustrates the effects of halogen substitution on molecular properties. The incorporation of iodine alongside bromine creates a dihalogenated system with molecular weight 339.01 g/mol, significantly altering both physical properties and chemical reactivity. The larger iodine atom introduces additional steric effects while its lower electronegativity compared to bromine creates distinct electronic environments within the aromatic ring.

Physical property comparisons reveal systematic trends related to molecular size and substituent effects. The progression from disubstituted to trisubstituted systems shows predictable increases in molecular weight and boiling points, while melting points exhibit more complex patterns dependent on crystal packing efficiency. The density of 1-Bromo-4-tert-butylbenzene (1.229 g/mL at 25°C) provides a reference point for estimating the density of the more complex trisubstituted analog.

Spectroscopic comparisons using ¹H NMR and ¹³C NMR reveal how additional substituents affect chemical shift patterns and coupling relationships. The aromatic region becomes increasingly complex as substituent number increases, with each additional group contributing to the overall electronic environment and creating unique spectroscopic signatures. Mass spectrometry fragmentation patterns also show systematic variations, with the molecular ion peaks and characteristic fragment ions reflecting the specific substituent arrangements and their relative stabilities.

Properties

Molecular Formula |

C12H17Br |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

1-bromo-4-tert-butyl-2-ethylbenzene |

InChI |

InChI=1S/C12H17Br/c1-5-9-8-10(12(2,3)4)6-7-11(9)13/h6-8H,5H2,1-4H3 |

InChI Key |

AAMLGBMZXPUXSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-tert-butyl-2-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-tert-butyl-2-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction typically proceeds under mild conditions, yielding the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-tert-butyl-2-ethylbenzene may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-tert-butyl-2-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding alcohols or ketones.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution: Products include various substituted benzenes depending on the nucleophile used.

Oxidation: Products include benzylic alcohols or ketones.

Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-4-tert-butyl-2-ethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: It serves as a building block in the synthesis of potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-tert-butyl-2-ethylbenzene in chemical reactions involves the reactivity of the bromine atom and the influence of the tert-butyl and ethyl groups on the benzene ring. The bromine atom acts as a leaving group in substitution reactions, while the tert-butyl and ethyl groups can affect the compound’s reactivity and stability through steric and electronic effects.

Comparison with Similar Compounds

Steric and Electronic Effects

- Steric Hindrance : The tert-butyl and ethyl groups in 1-bromo-4-tert-butyl-2-ethylbenzene create significant steric bulk, which may slow down reactions requiring access to the bromine site (e.g., nucleophilic substitutions). In contrast, 1-bromo-4-tert-butylbenzene lacks the ethyl group, offering reduced steric resistance .

- Electronic Effects : Alkyl groups (t-Bu, Et) are electron-donating via inductive effects, deactivating the benzene ring toward electrophilic substitution. Comparatively, 4-bromo-2-ethyl-1-methoxybenzene contains a methoxy group, which strongly donates electrons through resonance, further deactivating the ring .

Thermal and Physical Properties (Inferred)

While direct data on melting/boiling points are unavailable, trends can be inferred:

- Molecular Weight : The target compound (241.12 g/mol) has a higher molecular weight than simpler analogs (e.g., 213.12 g/mol for 1-bromo-4-tert-butylbenzene), likely increasing its boiling point.

- Solubility: Increased alkyl chain length (e.g., ethyl vs. methyl) enhances lipophilicity, improving solubility in nonpolar solvents.

Biological Activity

1-Bromo-4-tert-butyl-2-ethylbenzene is an organobromine compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-Bromo-4-tert-butyl-2-ethylbenzene can be synthesized through bromination of 4-tert-butyl-2-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions, yielding the desired product with significant purity. The compound's structure features both tert-butyl and ethyl groups, which influence its chemical reactivity and biological interactions.

The biological activity of 1-Bromo-4-tert-butyl-2-ethylbenzene can be attributed to several mechanisms:

- Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially acting as an antioxidant or pro-oxidant depending on the biological context .

Therapeutic Applications

1-Bromo-4-tert-butyl-2-ethylbenzene has been investigated for various therapeutic applications, including:

- Antimicrobial Activity : Studies have indicated that this compound exhibits activity against a range of pathogens, suggesting its potential as an antimicrobial agent .

| Pathogen Type | Activity Observed |

|---|---|

| Bacterial | Yes |

| Viral | Yes |

| Fungal | Yes |

- Cancer Research : Preliminary studies suggest that the compound may influence cancer cell proliferation through apoptosis pathways. It has been linked to modulation of signaling pathways such as NF-kB and MAPK/ERK, which are crucial in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 1-Bromo-4-tert-butyl-2-ethylbenzene exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential utility in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Study 2: Anti-Cancer Properties

In vitro studies on cancer cell lines revealed that treatment with 1-Bromo-4-tert-butyl-2-ethylbenzene led to a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins.

Research Findings

Recent research has focused on elucidating the specific pathways through which 1-Bromo-4-tert-butyl-2-ethylbenzene exerts its biological effects. Notably, studies have highlighted:

- Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Antioxidant Properties : Investigations into the antioxidant capacity revealed that it could scavenge free radicals and enhance endogenous antioxidant defenses in cellular models .

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-tert-butyl-2-ethylbenzene, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of bromobenzene derivatives. For example, tert-butylation of 1-bromo-2-ethylbenzene using tert-butyl chloride in the presence of AlCl₃ as a Lewis acid (70–85% yields) . Alternatively, Ullmann coupling between 1-bromo-4-ethylbenzene and tert-butylmagnesium bromide under Cu catalysis achieves moderate yields (75–86%) . Optimization involves controlling reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate).

Q. Which spectroscopic techniques are critical for characterizing 1-Bromo-4-tert-butyl-2-ethylbenzene?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~30 ppm for ¹³C) and bromine-induced deshielding of adjacent aromatic protons (δ ~7.5–8.0 ppm) .

- GC-MS : Molecular ion peak at m/z 227 (C₁₁H₁₅Br⁺) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 171) .

- IR Spectroscopy : C-Br stretch at ~560 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric shield, directing electrophiles (e.g., nitronium ions) to the less hindered para position relative to the ethyl group. Computational studies (DFT at B3LYP/6-31G* level) show a 5–8 kcal/mol energy barrier difference between ortho and para attack due to steric clash . Experimental validation via nitration (HNO₃/H₂SO₄) yields >90% para-nitro derivative, confirmed by X-ray crystallography .

Q. What challenges arise in cross-coupling reactions involving 1-Bromo-4-tert-butyl-2-ethylbenzene, and how can they be mitigated?

- Methodological Answer : The bulky tert-butyl group hinders transmetalation in Suzuki-Miyaura couplings. Strategies:

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for SNAr reactions. Key parameters:

- Electron-withdrawing effect of bromine increases electrophilicity (Fukui indices: f⁻ = 0.12 at C4).

- Solvent effects (PCM model) show toluene stabilizes intermediates better than polar solvents (ΔG‡ reduced by 3–4 kcal/mol) .

Q. What role does 1-Bromo-4-tert-butyl-2-ethylbenzene play in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a precursor in drug discovery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.